molecular formula C12H10N4 B3344837 3-(1H-benzimidazol-2-yl)pyridin-2-amine CAS No. 93587-11-2

3-(1H-benzimidazol-2-yl)pyridin-2-amine

Cat. No.: B3344837
CAS No.: 93587-11-2
M. Wt: 210.23 g/mol
InChI Key: DXSFSGMRGCIRSG-UHFFFAOYSA-N
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Description

3-(1H-Benzimidazol-2-yl)pyridin-2-amine (PubChem CID: 13521419 ) is a benzimidazole-based small molecule of significant interest in medicinal chemistry and oncology research. This compound belongs to a class of organic compounds known for a benzene ring fused to an imidazole ring . Its molecular framework is central to its research value, particularly in the investigation of targeted cancer therapies. Structurally related benzimidazole derivatives have been identified in patent literature as active agents with antineoplastic properties, indicating the potential of this chemical scaffold in the development of new anti-cancer agents . The primary research application of this compound and its analogs lies in their interaction with key cellular signaling pathways. Compounds featuring the benzimidazole core have been reported to target the Insulin-like Growth Factor 1 Receptor (IGF-1R) . IGF-1R is a receptor tyrosine kinase that mediates critical actions in cell growth and survival control, and its aberrant signaling is crucial for tumor transformation and the survival of malignant cells . The inhibition of this receptor's kinase activity can disrupt downstream pathways like PI3K-AKT and Ras-MAPK, which are vital for inhibiting apoptosis and stimulating protein synthesis in cancer cells . Consequently, this molecule serves as a valuable chemical tool for probing the mechanisms of cell proliferation and survival, providing insights for the design of novel therapeutics, especially for conditions like leukemia . Researchers utilize this compound strictly in controlled laboratory settings. It is supplied as a solid and must be handled by trained personnel wearing appropriate personal protective equipment, including impervious clothing, safety glasses, and dust masks, particularly when handling large quantities to avoid inhalation or skin contact . As with all materials of this nature, it is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-8(4-3-7-14-11)12-15-9-5-1-2-6-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXSFSGMRGCIRSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=C(N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20542851
Record name 3-(1H-Benzimidazol-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93587-11-2
Record name 3-(1H-Benzimidazol-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20542851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 1h Benzimidazol 2 Yl Pyridin 2 Amine

Retrosynthetic Analysis and Design of Synthetic Pathways

Retrosynthetic analysis is a technique used to design a synthetic route by deconstructing the target molecule into simpler, commercially available starting materials. advancechemjournal.com For 3-(1H-benzimidazol-2-yl)pyridin-2-amine, the primary retrosynthetic disconnections involve the C-N bonds of the imidazole (B134444) ring and the C-C bond linking the two heterocyclic systems.

A logical approach begins with the disconnection of the benzimidazole (B57391) ring, a common strategy in benzimidazole synthesis. connectjournals.com This involves breaking the two C-N bonds, leading to two precursor synthons: an o-phenylenediamine (B120857) synthon and a 2-pyridylcarboximidoyl synthon. The synthetic equivalent for the o-phenylenediamine synthon is o-phenylenediamine itself or a substituted derivative. The 2-pyridylcarboximidoyl synthon can be derived from several functional groups, with pyridine-2-carboxylic acid or its derivatives (such as esters, nitriles, or aldehydes) being the most practical synthetic equivalents.

This leads to the primary retrosynthetic pathway: the condensation of an o-phenylenediamine with a suitably functionalized 2-substituted pyridine (B92270). For instance, reacting o-phenylenediamine with 2-aminopyridine-3-carboxaldehyde or a related derivative represents a direct and convergent approach to the target molecule's core structure.

Classical and Contemporary Approaches to the Synthesis of the Benzimidazole-Pyridine Core

The construction of the 2-substituted benzimidazole ring is a well-established area of heterocyclic chemistry. Several methods are applicable to the synthesis of the this compound core, typically involving the cyclocondensation of o-phenylenediamine with a precursor containing the pyridine-3-carboxylic acid moiety or its synthetic equivalent.

Phillips Condensation: This classical method involves heating an o-phenylenediamine with a carboxylic acid in the presence of an acid catalyst, such as hydrochloric acid or polyphosphoric acid (PPA). For the target molecule, this would involve the reaction of o-phenylenediamine with 2-aminopyridine-3-carboxylic acid. A modified approach involves heating the reactants in a high-boiling solvent like acetic acid at reflux. nih.gov For example, the synthesis of related 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines has been achieved by heating the precursor amide in glacial acetic acid at 125 °C. nih.gov

Condensation with Aldehydes: A widely used contemporary method involves the condensation of o-phenylenediamine with an aldehyde, followed by in situ or subsequent oxidation to form the benzimidazole ring. The reaction of o-phenylenediamine with 2-aminopyridine-3-carboxaldehyde would initially form a dihydrobenzimidazole intermediate, which is then oxidized to the aromatic product. Common oxidants for this purpose include sodium metabisulfite, air, or sulfur. chemrxiv.orgrsc.org

Reaction with Nitriles: The reaction of o-phenylenediamines with nitriles, catalyzed by a strong acid, can also yield 2-substituted benzimidazoles. This approach, while less common, offers an alternative pathway if the corresponding pyridine-3-carbonitrile (B1148548) is readily accessible.

The following table summarizes these primary synthetic strategies.

Method Pyridine Precursor Key Reagents/Conditions Reference
Phillips Condensation2-Aminopyridine-3-carboxylic acidGlacial Acetic Acid, 125 °C nih.gov
Aldehyde Condensation2-Aminopyridine-3-carboxaldehydeSodium Metabisulfite (Na2S2O5), 100 °C chemrxiv.org
Aldehyde CondensationAromatic Aldehyde & o-phenylenediamineN,N-dimethylformamide/Sulfur rsc.org
Cyclocondensationo-phenylenediamine & 2-benzoylcyclohexanoneEtOH, H2SO4 (cat.), reflux mdpi.com

Optimization of Reaction Conditions and Yield for Research Scale Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound on a research scale. Key parameters that are typically adjusted include the choice of solvent, catalyst, temperature, and reaction time.

Solvent and Catalyst: The condensation of o-phenylenediamines with carboxylic acids or aldehydes can be performed under various conditions. While high-boiling solvents like DMF or xylene under reflux are effective, greener and more efficient methods have been developed. chemrxiv.org Some syntheses are performed in ethanol (B145695) with a catalytic amount of a strong acid like H2SO4. mdpi.com In other cases, simply refluxing in glacial acetic acid provides both the solvent and the acidic catalyst needed for the cyclization and dehydration steps. nih.gov Studies on related benzimidazole syntheses have shown that using a few drops of water and grinding the reactants at room temperature can lead to excellent yields in a very short time, representing a significant green chemistry advancement. researchgate.net

Temperature and Reaction Time: Reaction temperatures can range from ambient to over 125 °C, with corresponding reaction times from minutes to several hours. For instance, the synthesis of 2-(2,4-dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole was optimized by grinding the reactants with a few drops of water, achieving a 92% yield in just one minute at room temperature. researchgate.net In contrast, the cyclization to form 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine required heating in acetic acid for 2 to 2.5 hours. nih.gov

The table below illustrates the impact of different reaction conditions on the synthesis of a model benzimidazole compound.

EntrySolventCatalystTemperature (°C)TimeYield (%)Reference
1Water (5 mL)NoneRoom Temp12 h30 researchgate.net
2Methanol (5 mL)NoneRoom Temp12 h25 researchgate.net
3Water (3-4 drops)GrindingRoom Temp15 min70 researchgate.net
4Water (3-4 drops)GrindingRoom Temp1 min92 researchgate.net
5Acetic AcidSelf-catalyzed1252.5 h~60 nih.gov

Chemo-, Regio-, and Stereoselective Synthesis Considerations

Selectivity is a cornerstone of modern organic synthesis, ensuring that reactions proceed with high precision to yield the desired product.

Chemoselectivity: In the synthesis of this compound, chemoselectivity is critical. The key condensation step involves the reaction of the two primary amine groups of o-phenylenediamine with a single carbonyl (or equivalent) group on the pyridine precursor. This must occur without undesired side reactions at the 2-amino group of the pyridine ring. The higher nucleophilicity of the aromatic diamine compared to the potentially less reactive aminopyridine facilitates this selectivity. Furthermore, in reactions involving precursors with multiple electrophilic sites, such as a halogenated pyridine, conditions can be chosen to favor one reaction over another. For example, in Suzuki couplings, the reactivity order is often -Br > -OSO2F > -Cl, allowing for stepwise functionalization. nih.gov

Regioselectivity: When an unsymmetrically substituted o-phenylenediamine is used, the cyclocondensation can potentially lead to two different regioisomers. The outcome is governed by the electronic and steric effects of the substituent on the diamine. Generally, the reaction proceeds via the initial attack of the more nucleophilic amino group, followed by cyclization involving the second amino group. For instance, in multi-component reactions to form complex heterocyclic systems, the innate reactivity of the starting materials, such as isatin (B1672199) and 3-aminopyrazole, can be harnessed to achieve high regioselectivity. nih.gov

Stereoselectivity: The parent compound, this compound, is an achiral molecule and does not possess any stereocenters. Therefore, considerations of stereoselectivity are not relevant to its direct synthesis. Stereoselectivity would become a factor only if chiral substituents were introduced to the core structure or if the synthesis involved chiral reagents or catalysts to produce specific enantiomers or diastereomers of a derivative.

Post-Synthetic Modifications and Functionalization Strategies

Once the this compound core is synthesized, it can be further diversified through post-synthetic modifications. The scaffold offers several reactive sites for functionalization.

N-Functionalization of the Benzimidazole Ring: The secondary amine (-NH-) of the benzimidazole ring is a common site for modification. It can be readily alkylated, acylated, or sulfonylated. connectjournals.com For example, reaction with benzyl (B1604629) halides in the presence of a base leads to N-benzyl derivatives. connectjournals.com This allows for the introduction of a wide variety of substituents to modulate the compound's properties.

Functionalization of the Pyridine Ring: The 2-amino group on the pyridine ring is another handle for modification. It can undergo acylation to form amides or be used in coupling reactions. Furthermore, the pyridine and benzimidazole rings possess C-H bonds that can be targeted for functionalization using modern transition-metal-catalyzed C-H activation strategies. nih.gov For instance, iridium-catalyzed borylation can introduce a boryl group at the C3 position of a pyridine ring with high regioselectivity. nih.gov

Functionalization via Imine Formation: If the amine group is used as a handle, it can react with aldehydes to form imines, a reversible reaction that can be used to install new functionalities. udel.edu

The following table outlines potential post-synthetic modifications.

Site of Modification Reaction Type Reagents Product Type Reference
Benzimidazole N-HAlkylationBenzyl halide, BaseN-Alkyl Benzimidazole connectjournals.com
Benzimidazole N-HSulfonylationIsopropylsulfonyl chlorideN-Sulfonyl Benzimidazole chemrxiv.org
Pyridine C-HBorylation[IrCl(cod)]2, dtbpy, OctaneBorylated Pyridine nih.gov
Pyridine C-HArylation[RuCl2(p-cymene)]2, PPh3, Na2CO3Arylated Pyridine nih.gov
Pyridine N-H2AcylationAcid Chloride, BaseN-Acyl Pyridinamine nih.gov

These strategies provide a powerful toolkit for creating a library of derivatives based on the this compound scaffold for further research.

Advanced Structural and Conformational Elucidation of 3 1h Benzimidazol 2 Yl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 3-(1H-benzimidazol-2-yl)pyridin-2-amine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the protons on the pyridine (B92270) and benzimidazole (B57391) rings, as well as for the amine (NH₂) and imidazole (B134444) (NH) protons. The signals for the aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic ring currents. The protons of the pyridine ring are anticipated to show a characteristic AXM spin system, while the benzimidazole protons would likely present as an AA'BB' system. The NH protons are expected to appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. A systematic study of pyrido[1,2-a]benzimidazole derivatives indicates that protons adjacent to the ring nitrogen atoms are typically found in the weakest field researchgate.net.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with distinct resonances for each carbon atom in the molecule. The chemical shifts are indicative of the electronic environment, with carbons bonded to nitrogen atoms appearing at lower field strengths. The quaternary carbons involved in the ring fusion and the linkage between the two heterocyclic systems would also be identifiable.

Predicted NMR Data: Based on analyses of structurally similar compounds such as 2-phenyl-1H-benzo[d]imidazole and N-(pyridin-2-yl)picolinamide, a predicted set of NMR data can be tabulated rsc.orgrsc.org.

Interactive Table 3.1.1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4' (Pyridine)~8.2Doublet of doublets (dd)~4.5, 1.5
H-5' (Pyridine)~7.2Doublet of doublets (dd)~8.0, 4.5
H-6' (Pyridine)~7.8Doublet of doublets (dd)~8.0, 1.5
H-4/H-7 (Benzimidazole)~7.6Multiplet (m)-
H-5/H-6 (Benzimidazole)~7.2Multiplet (m)-
NH₂ (Amine)~6.5Broad singlet (br s)-
NH (Imidazole)~12.9Broad singlet (br s)-

Interactive Table 3.1.2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2 (Benzimidazole)~151
C-2' (Pyridine)~158
C-3' (Pyridine)~115
C-4' (Pyridine)~148
C-5' (Pyridine)~118
C-6' (Pyridine)~138
C-4/C-7 (Benzimidazole)~122
C-5/C-6 (Benzimidazole)~123
C-3a/C-7a (Benzimidazole)~139

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be employed to definitively assign all proton and carbon signals and to confirm the connectivity between the pyridine and benzimidazole moieties.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture Analysis

Single-crystal X-ray diffraction provides the most definitive insight into the solid-state molecular structure of this compound, revealing precise bond lengths, bond angles, and intermolecular interactions. Analysis of related benzimidazole derivatives shows that the benzimidazole ring system is typically planar researchgate.netnih.gov. The crystal structure would likely be stabilized by a network of intermolecular hydrogen bonds involving the amino group and the nitrogen atoms of the benzimidazole and pyridine rings, as well as potential π-π stacking interactions between the aromatic systems researchgate.net.

The key structural parameters that would be determined include:

Bond Lengths and Angles: Confirmation of the covalent bond structure and identification of any geometric strain.

Intermolecular Interactions: The packing arrangement in the crystal lattice is dictated by non-covalent interactions. Hydrogen bonds of the N-H···N type are expected to be a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional networks nih.govnih.gov.

Interactive Table 3.2.1: Hypothetical Crystallographic Data and Structural Parameters

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P-1
C-C bond (Py-Bim)~1.48 Å
C=N bond (Imidazole)~1.38 Å
C-N bond (Amine)~1.36 Å
Pyridine-Benzimidazole Torsion Angle10-30°
Dominant Intermolecular InteractionN-H···N Hydrogen Bonding
π-π Stacking Distance3.4-3.8 Å

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and providing a unique "molecular fingerprint." The vibrational modes of the molecule are sensitive to its structure and bonding.

N-H Vibrations: The N-H stretching vibrations of the primary amine (NH₂) and the secondary amine in the imidazole ring are expected to appear in the region of 3100-3500 cm⁻¹. The amine group should show two distinct bands (symmetric and asymmetric stretching), while the imidazole N-H stretch is often broad due to hydrogen bonding.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

C=N and C=C Vibrations: The stretching vibrations of the C=N bonds within the imidazole and pyridine rings, and the C=C bonds of the aromatic systems, will produce a series of characteristic bands in the 1400-1650 cm⁻¹ region.

In studies of pyridine, the 27 possible vibrational modes are all Raman active, while 24 are IR active, providing complementary information aps.org.

Interactive Table 3.3.1: Predicted Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
Asymmetric & Symmetric N-H Stretch-NH₂ (Amine)3450 - 3300
N-H Stretch-NH- (Imidazole)3300 - 3100 (broad)
C-H StretchAromatic Rings3100 - 3000
C=N / C=C StretchAromatic Rings1650 - 1400
N-H Bend-NH₂ (Amine)1640 - 1560
C-H In-plane BendAromatic Rings1300 - 1000
C-H Out-of-plane BendAromatic Rings900 - 675

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₁₂H₁₀N₄) is 210 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z ratio of 210. The fragmentation of this molecular ion would provide valuable structural information. A primary and highly probable fragmentation pathway would involve the cleavage of the single bond connecting the pyridine and benzimidazole rings. This would lead to two major fragment ions. The stability of these heterocyclic fragments would make them prominent features in the mass spectrum.

Interactive Table 3.4.1: Predicted Mass Spectrometry Data

IonProposed StructurePredicted m/z
[M]⁺˙[C₁₂H₁₀N₄]⁺˙210
[M - NH₂]⁺[C₁₂H₈N₃]⁺194
[C₇H₅N₂]⁺Benzimidazolyl cation117
[C₅H₅N₂]⁺2-aminopyridinyl cation93

Further fragmentation of the benzimidazolyl cation could occur, consistent with the known mass spectrum of 1H-benzimidazole nist.gov. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, confirming its elemental composition with high accuracy.

Conformational Preferences and Dynamics in Solution and Solid States

In the Solid State: As revealed by X-ray diffraction studies on similar compounds, the conformation in the crystal is often a low-energy state that is influenced by crystal packing forces and intermolecular interactions nih.gov. A nearly planar conformation might be favored to maximize π-π stacking. However, steric hindrance between adjacent protons on the two rings could induce a slight twist. Furthermore, the formation of an intramolecular hydrogen bond between the amino group (-NH₂) on the pyridine ring and the N1 atom of the benzimidazole ring could lock the molecule into a specific planar conformation.

In Solution: In solution, the molecule is expected to be more dynamic. The barrier to rotation around the C-C bond would determine the rate of interconversion between different conformers. The planarity and relative orientation of the two ring systems can be influenced by the solvent. Density functional theory (DFT) calculations performed on related bis(pyridinyl)-substituted benzimidazoles have shown that different rotational conformations can have energy differences of several kJ/mol nih.govresearchgate.net. The presence of the intramolecular hydrogen bond would likely stabilize a planar conformer even in solution, though rapid exchange with the solvent could still occur. NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide experimental evidence for the predominant solution-state conformation by measuring through-space proximities between protons on the two different ring systems.

Theoretical and Computational Studies of 3 1h Benzimidazol 2 Yl Pyridin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 3-(1H-benzimidazol-2-yl)pyridin-2-amine, while specific studies are not abundant in the public domain, we can infer its properties based on extensive research on related benzimidazole (B57391) and pyridine (B92270) derivatives. nih.govacs.orgdergipark.org.tr

These calculations typically involve optimizing the molecule's geometry to find its most stable conformation. Following optimization, various electronic properties and reactivity descriptors can be calculated. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of electron density can be analyzed through calculations of Mulliken atomic charges and the Molecular Electrostatic Potential (MEP). The MEP map visually represents the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the pyridine and benzimidazole rings, as well as the amino group, are expected to be electron-rich regions, making them susceptible to electrophilic attack and key sites for hydrogen bonding.

Table 1: Hypothetical Quantum Chemical Descriptors for this compound based on similar compounds

DescriptorPredicted Value/CharacteristicSignificance
HOMO Energy HighIndicates a strong ability to donate electrons.
LUMO Energy LowIndicates a capacity to accept electrons.
HOMO-LUMO Gap (ΔE) Moderate to lowSuggests potential for charge transfer interactions and reactivity.
Dipole Moment Non-zeroIndicates a polar molecule, influencing solubility and intermolecular interactions.
Mulliken Charges Negative charges on N atomsConfirms the nucleophilic nature of the heteroatoms.
MEP Negative potential around N atomsHighlights sites for electrophilic attack and hydrogen bond formation.

These theoretical descriptors are invaluable for predicting how the molecule will interact with biological targets and for understanding its chemical behavior in various environments.

Molecular Docking and Dynamics Simulations for Potential Receptor/Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, docking studies can be performed against various known protein targets to explore its potential biological activities. researchgate.netnih.govmdpi.comnih.gov

Based on the activities of structurally related compounds, potential targets for this compound could include kinases, G-protein coupled receptors (GPCRs), and enzymes involved in microbial pathogenesis. mdpi.comnih.gov Docking simulations would involve placing the 3D structure of the compound into the active site of a target protein and scoring the different binding poses based on factors like binding energy and intermolecular interactions. Key interactions would likely involve hydrogen bonds between the amino and imidazole (B134444)/pyridine nitrogen atoms of the ligand and amino acid residues in the receptor's active site. Hydrophobic interactions between the benzimidazole and pyridine rings and nonpolar residues of the protein would also contribute to binding affinity.

Molecular dynamics (MD) simulations can further refine the docking results by simulating the dynamic behavior of the ligand-protein complex over time. nih.govnih.govopenpharmaceuticalsciencesjournal.com MD simulations provide insights into the stability of the binding pose and the flexibility of the ligand and protein. These simulations can reveal how the complex adapts to achieve an optimal binding conformation and can help in calculating the binding free energy more accurately. For instance, a 200 ns molecular dynamics simulation can be used to study the dynamic aspects of ligand-receptor interactions, with the stability of the system being verified by analyzing the root-mean-square deviation (RMSD) of the ligand. nih.gov

Table 2: Potential Interactions of this compound in a Hypothetical Kinase Active Site

Interaction TypeLigand Functional GroupPotential Interacting Amino Acid Residues
Hydrogen Bond (Donor) Amino group (-NH2), Imidazole N-HAsp, Glu, Ser, Thr (side chain carboxyl/hydroxyl groups)
Hydrogen Bond (Acceptor) Pyridine N, Imidazole NGln, Asn, His (side chain amide/imidazole groups)
Hydrophobic Interactions Benzene ring, Pyridine ringAla, Val, Leu, Ile, Phe, Trp (nonpolar side chains)
Pi-Pi Stacking Benzimidazole ring, Pyridine ringPhe, Tyr, Trp, His (aromatic side chains)

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, such as their infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.govacs.orgnih.govmdpi.com These theoretical predictions can be compared with experimental data to validate the chemical structure of a synthesized compound.

The theoretical IR spectrum can be calculated by computing the vibrational frequencies of the molecule. These frequencies correspond to the different vibrational modes, such as stretching and bending of bonds. For this compound, characteristic vibrational frequencies would be expected for the N-H stretches of the amine and imidazole groups, C=N and C=C stretching vibrations of the aromatic rings, and C-N stretching vibrations. nih.gov

Similarly, the chemical shifts in ¹H and ¹³C NMR spectra can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method. acs.orgnih.gov The predicted chemical shifts for the protons and carbons in the benzimidazole and pyridine rings, as well as the amino group protons, can be compared with experimental NMR data to confirm the structure.

UV-Visible absorption spectra, which provide information about the electronic transitions within the molecule, can be predicted using Time-Dependent DFT (TD-DFT). nih.govmdpi.com The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions, typically π-π* and n-π* transitions for aromatic heterocyclic compounds.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted FeatureCorresponding Functional Group/Region
FT-IR (cm⁻¹) ~3400-3200N-H stretching (amine and imidazole)
~1650-1500C=N and C=C stretching (aromatic rings)
~1300-1200C-N stretching
¹H NMR (ppm) ~7.0-8.5Aromatic protons (benzimidazole and pyridine rings)
~5.0-6.0Amine protons (-NH₂)
~12.0-13.0Imidazole N-H proton
¹³C NMR (ppm) ~110-160Aromatic carbons (benzimidazole and pyridine rings)
UV-Vis (nm) ~250-350π-π* and n-π* transitions

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Transition States

DFT is a valuable tool for investigating the mechanisms of chemical reactions, including the formation of heterocyclic compounds like this compound. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. This helps in understanding the feasibility of a proposed reaction pathway and identifying the rate-determining step.

The synthesis of this compound likely involves the condensation of a substituted pyridine derivative with o-phenylenediamine (B120857) or a related precursor. acs.org DFT calculations can be used to model this reaction, elucidating the role of catalysts and reaction conditions. For example, studies on similar benzimidazole syntheses have explored the reaction pathway, which often proceeds through one or more transition states. nih.gov

The investigation of transition states is crucial for understanding the kinetics of a reaction. DFT can be used to locate the transition state structures and calculate their activation energies. A lower activation energy indicates a faster reaction rate. Such studies can guide the optimization of synthetic routes to improve yields and reduce byproducts.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are computational approaches that relate the chemical structure of a series of compounds to their biological activity. researchgate.netnih.govnih.gov These methods are extensively used in drug discovery to design new compounds with improved potency and to predict the activity of untested molecules.

For a series of derivatives of this compound, a QSAR model could be developed to understand the structural requirements for a specific biological activity. This involves calculating a set of molecular descriptors for each compound in the series and then using statistical methods to build a mathematical model that correlates these descriptors with the observed activity. Descriptors can include physicochemical properties (e.g., logP, molecular weight), electronic properties (from quantum chemical calculations), and topological indices.

A 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide a 3D map of the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are important for activity. nih.gov This information is highly valuable for guiding the rational design of new, more potent analogs.

In addition to QSAR, cheminformatics tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its derivatives. researchgate.net Predicting these properties early in the drug discovery process can help to avoid costly failures in later stages of development.

Molecular and Cellular Biological Activity Investigations of 3 1h Benzimidazol 2 Yl Pyridin 2 Amine

Identification of Putative Biological Targets and Interaction Mechanisms

Research into the benzimidazole-pyridine scaffold has identified several key protein families as putative biological targets. The planar nature of the fused ring system allows for π-π stacking interactions, while the nitrogen atoms in the imidazole (B134444) and pyridine (B92270) rings serve as crucial hydrogen bond donors and acceptors, facilitating binding to various enzymatic and receptor sites. vulcanchem.comvulcanchem.com

Key putative targets for derivatives of 3-(1H-benzimidazol-2-yl)pyridin-2-amine include:

Protein Kinases: This is the most prominent class of targets. Specific kinases identified include Cyclin-Dependent Kinase 1 (CDK1), Insulin-like Growth Factor 1-Receptor (IGF-1R), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.govnih.gov The mechanism of interaction typically involves the compound binding to the ATP-binding pocket of the kinase, acting as a competitive inhibitor. For CDK1, the pyrazole (B372694) NH group and substitutions on the benzimidazole (B57391) ring are crucial for inhibitory potency. nih.gov

Tubulin: Certain indole-benzimidazole conjugates have been shown to inhibit tubulin polymerization. nih.gov This interaction disrupts the formation of microtubules, a critical process for cell division, leading to antimitotic effects.

Parasitic Enzymes: In the context of antiparasitic activity, benzimidazole derivatives are known to target several parasite-specific proteins. These include L-arginine amidinohydrolase in Leishmania parasites and enzymes involved in the heme detoxification pathway in Plasmodium. nih.gov

Bacterial Enzymes: For antibacterial applications, potential targets include tRNA (Guanine37-N1)-methyltransferase (TrmD) and the QcrB subunit of the cytochrome bc1 complex, which are essential for bacterial survival and metabolism. mdpi.com

In Vitro Enzyme Inhibition and Activation Assays

The inhibitory activity of this compound analogues has been quantified through numerous in vitro enzyme assays. These studies confirm the compound's role as a potent inhibitor of several kinases, with selectivity observed for specific targets.

Derivatives based on the 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine structure have been documented as potent Cdk1 inhibitors. nih.gov A comparison of their activity against other protein kinases, such as VEGF-R2, HER2, Aurora-A, and RET, revealed a notable selectivity for Cdk1. nih.gov Similarly, 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives are effective inhibitors of the IGF-1R enzyme. nih.gov The introduction of amine-containing side chains at the 4-position of the pyridone ring was found to significantly enhance the enzymatic potency. nih.gov

Compound ClassTarget EnzymeKey FindingsReference
3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridinesCyclin-Dependent Kinase 1 (CDK1)Potent and selective inhibition. Favorable structure-activity relationships identified. nih.gov
3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridineCDK1, VEGFR-2Demonstrated potent inhibition of CDK1 and effects on VEGFR-2 kinase activity. nih.gov
3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-onesInsulin-like Growth Factor 1-Receptor (IGF-1R)Effective inhibition; potency improved by amine side chains on the pyridone ring. nih.gov
Indole-benzimidazole conjugatesTubulinInhibition of tubulin polymerization confirmed in vitro. nih.gov

Receptor Binding and Signaling Pathway Modulation in Cellular Models

The enzymatic inhibition observed in vitro translates to the modulation of critical cellular signaling pathways. By targeting receptors like IGF-1R, these compounds can interfere with downstream cascades that regulate cell growth and survival.

Derivatives of this compound act as inhibitors of the Insulin-like Growth Factor 1-Receptor (IGF-1R). nih.gov Ligand binding to IGF-1R normally triggers receptor autophosphorylation and the subsequent phosphorylation of multiple substrate proteins, including insulin-receptor substrates (IRS1/2). drugbank.com This initiates two primary signaling pathways: the PI3K-AKT/PKB pathway, which stimulates protein synthesis and inhibits apoptosis, and the Ras-MAPK pathway, which promotes cellular proliferation. drugbank.com By inhibiting IGF-1R, these benzimidazole compounds effectively block these downstream signals, leading to antiproliferative and pro-apoptotic effects. nih.govdrugbank.com

Furthermore, structurally related imidazo[1,2-a]pyridine-pyridine derivatives have shown potent and balanced inhibition of Fms-like tyrosine kinase 3 (FLT3) with internal tandem duplication (ITD) and its secondary mutants, which are implicated in acute myeloid leukemia. nih.gov

Cellular Permeability, Intracellular Distribution, and Metabolism in Cell Lines

The therapeutic potential of a compound is highly dependent on its ability to cross biological membranes and reach its intracellular target. Studies on derivatives of this compound provide insights into their pharmacokinetic properties.

In silico ADME (Absorption, Distribution, Metabolism, Excretion) predictions for related bis-benzimidazole derivatives suggest favorable properties for oral bioavailability. researchgate.net Key parameters such as a calculated logP value below 5 and a total polar surface area (TPSA) of less than 140 Ų are associated with good intestinal absorption and membrane permeability. researchgate.net ADME analysis performed on other 2-(pyridin-2-yl)-1H-benzimidazole derivatives also indicated their potential as viable drug candidates. nih.gov Experimental evidence from a copper complex of a pyridine-benzimidazole ligand confirmed its ability to enter cells, as determined by inductively coupled plasma mass spectrometry. nih.gov

Compound ClassADME ParameterFindingReference
N-Substituted-1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amine derivativesIn silico ADMETCalculated properties (LogP, TPSA) suggest good potential for oral bioavailability and membrane permeability. researchgate.net
2-(pyridin-2-yl)-1H-benzimidazole derivativesADME AnalysisAnalysis indicates compounds could be good drug candidates. nih.gov
Cu complex of 4,4′-bis((2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)methyl)biphenylCellular UptakeICP-MS testing confirmed the complex could enter HCT116 cells. nih.gov

Effects on Key Cellular Processes (e.g., Cell Proliferation, Apoptosis, Autophagy) In Vitro

The modulation of kinase signaling and other biological targets by this compound derivatives has profound effects on fundamental cellular processes, particularly cell proliferation and apoptosis, which have been extensively studied in cancer cell lines.

Antiproliferative Activity: The inhibition of CDK1 by 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines leads to significant antiproliferative activity in various human cancer cell lines, including HeLa (cervical carcinoma), HCT116 (colon carcinoma), and A375 (melanoma). nih.gov Similarly, a selenylated imidazo[1,2-a]pyridine (B132010) derivative was found to inhibit the proliferation and migratory capacity of colon cancer cells (Caco-2 and HT-29). mdpi.com

Cell Cycle Arrest and Apoptosis: Mechanistic studies on a copper complex of a related benzimidazole-pyridine ligand revealed that it induces cell cycle arrest in the G0/G1 phase in HCT116 cells. nih.gov This arrest is associated with an increase in intracellular reactive oxygen species (ROS), which leads to DNA damage and mitochondrial membrane dysfunction. nih.govnih.gov Ultimately, this cascade of events triggers cellular apoptosis through the mitochondria-mediated pathway. nih.govnih.gov The disruption of microtubule organization by tubulin-inhibiting conjugates also contributes to mitotic arrest and cell death. nih.gov

Compound/DerivativeCell Line(s)Observed EffectReference
3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridinesHeLa, HCT116, A375Inhibition of cell proliferation. nih.gov
Cu complex of a pyridine-benzimidazole ligandHCT116G0/G1 cell cycle arrest, ROS generation, mitochondrial dysfunction, induction of apoptosis. nih.govnih.gov
Indole-benzimidazole conjugatesDU-145Disruption of microtubule organization, consistent with inhibition of tubulin polymerization. nih.gov
Selenylated imidazo[1,2-a]pyridine derivativeCaco-2, HT-29Inhibition of cell proliferation, migration, and clonogenic capacity. mdpi.com

Mechanistic Studies of Antimicrobial, Antiviral, and Antiparasitic Activities in Cellular or In Vitro Systems

The benzimidazole scaffold is a well-established pharmacophore in the development of anti-infective agents.

Antimicrobial Activity: The antibacterial action of related benzimidazole-thienopyrimidine hybrids is proposed to occur through the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD) or the QcrB subunit of the electron transport chain. mdpi.com Inhibition of these targets disrupts essential bacterial processes, leading to cell death. mdpi.com In vitro screening has confirmed the activity of various 2-(pyridin-3-yl)-1H-benzimidazole derivatives against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. researchgate.netnih.govresearchgate.net

Antiviral Activity: Certain 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives have been identified as non-nucleoside inhibitors of human herpesvirus polymerases, including those from HCMV, HSV-1, EBV, and VZV, demonstrating high specificity compared to human DNA polymerases. researchgate.net

Antiparasitic Activity: The mechanisms of antiparasitic action for benzimidazoles are diverse. They are known to interfere with tubulin polymerization in helminths, a mechanism shared with their anticancer effects. nih.govnih.gov In Leishmania, they can inhibit L-arginine amidinohydrolase (ARG), an enzyme critical for polyamine synthesis and parasite survival. nih.gov Against the malaria parasite Plasmodium falciparum, a proposed mechanism is the inhibition of the heme detoxification process, leading to a toxic accumulation of heme within the parasite. nih.gov In vitro studies have confirmed the activity of new pyrimido[1,2-a]benzimidazole (B3050247) derivatives against Leishmania major and Toxoplasma gondii. mdpi.com

Interaction with Biomolecules (e.g., DNA, Proteins) and Associated Mechanistic Insights

The biological effects of this compound and its analogues are rooted in their direct interactions with crucial biomolecules like proteins and nucleic acids.

Protein Interactions: As detailed in previous sections, the primary mode of action for many derivatives involves binding to the active sites of proteins, particularly kinases like CDK1 and IGF-1R. nih.govnih.gov This binding is typically competitive with the natural substrate (e.g., ATP) and is stabilized by a combination of hydrogen bonds and π-π stacking interactions between the heterocyclic scaffold and amino acid residues in the binding pocket. vulcanchem.comnih.gov Another key protein interaction is with tubulin, where binding inhibits its polymerization into functional microtubules. nih.gov

DNA Interactions: While many benzimidazoles exert their effects through protein targets, some derivatives, particularly when complexed with metal ions, can interact directly with DNA. A copper (II) complex incorporating a pyridine-benzimidazole ligand was shown to bind strongly to calf thymus DNA, likely through an intercalative mode, where the planar aromatic structure inserts between the DNA base pairs. nih.govnih.gov This interaction was confirmed by absorption spectral titrations and ethidium (B1194527) bromide displacement assays. nih.gov Furthermore, this complex demonstrated the ability to cleave pBR322 plasmid DNA, an effect that was enhanced in the presence of a reducing agent. nih.gov In cellular models, this DNA interaction leads to significant DNA damage, contributing to cell cycle arrest and apoptosis. nih.gov Molecular docking studies of related hydrazide derivatives have also predicted stable binding within the DNA minor groove, with polar contacts forming between the compound and DNA bases. mdpi.com

BiomoleculeCompound ClassInteraction MechanismConsequenceReference
Protein (CDK1, IGF-1R)Benzimidazole-pyridine derivativesCompetitive binding to ATP pocketEnzyme inhibition, signaling pathway modulation nih.govnih.gov
Protein (Tubulin)Indole-benzimidazole conjugatesBinding to tubulin monomersInhibition of microtubule polymerization, mitotic arrest nih.gov
DNACu(II) complex of a pyridine-benzimidazole ligandIntercalation between base pairsDNA cleavage, induction of DNA damage response nih.govnih.gov
DNA2-Amino-N′-aroyl(het)arylhydrazidesBinding to minor groove (predicted)Photochemical DNA cleavage mdpi.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1h Benzimidazol 2 Yl Pyridin 2 Amine Derivatives

Rational Design and Synthesis of Analogues for SAR Exploration

The generation of diverse analogues of the 3-(1H-benzimidazol-2-yl)pyridin-2-amine scaffold is foundational to understanding its SAR. Researchers employ rational design strategies, often guided by the structure of a known ligand or biological target, to create focused libraries of compounds. Synthetic approaches are varied and tailored to introduce specific modifications across the core structure.

A common strategy involves the multi-component reaction (MCR) methodology, such as the Groebke-Blackburn-Bienayme three-component reaction (GBB-3CR), which allows for the efficient, one-pot synthesis of a library of derivatives from various aldehydes, aminopyridines, and isocyanides. westminster.ac.uknih.gov This approach is highly effective for rapidly exploring the chemical space around the core scaffold. For instance, a series of eleven 3-aminoimidazole[1,2-α]pyridine compounds were synthesized using the GBB-3CR to evaluate their cytotoxic activities. nih.gov

Another key synthetic strategy involves the condensation of an aldehyde with a substituted o-phenylenediamine (B120857). For example, in the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, an aldehyde compound was treated with 4-nitrobenzene-1,2-diamine in the presence of ammonium (B1175870) chloride to form the core benzimidazole (B57391) intermediate. hanyang.ac.kr Subsequent reduction of the nitro group to an amine provides a handle for further derivatization. hanyang.ac.kr

Furthermore, palladium-catalyzed cross-coupling reactions, like the Stille coupling, have been utilized to construct more complex analogues. This was demonstrated in the synthesis of 3-(1H-benzimidazol-2-yl)-5-isoquinolin-4-ylpyrazolo[1,2-b]pyridine, a potent inhibitor of cyclin-dependent kinase 1 (CDK1). nih.gov The synthesis of vasorelaxant 2-alkoxy-4-aryl-6-(1H-benzimidazol-2-yl)-3-pyridinecarbonitriles was achieved through the regioselective reaction of 3-aryl-1-(1H-benzimidazol-2-yl)-2-propen-1-ones with malononitrile (B47326) or by reacting ylidenemalononitriles with 2-acetyl-1H-benzimidazoles. nih.gov These rational synthetic routes enable the systematic modification of the benzimidazole, pyridine (B92270), and amine components to build robust SAR models.

Elucidation of Key Pharmacophoric Elements and Structural Determinants for Activity

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com For the this compound scaffold and its derivatives, several key pharmacophoric elements have been identified as crucial determinants of activity.

The core structure, consisting of a benzimidazole ring linked to a pyridine (or pyridinone) ring, is a fundamental element, acting as a rigid scaffold to correctly orient the interacting functional groups. researchgate.net The benzimidazole moiety, with its fused aromatic system and hydrogen bond donor/acceptor capabilities, is a privileged structure in medicinal chemistry. researchgate.netresearchgate.net

Studies on inhibitors of insulin-like growth factor 1-receptor (IGF-1R) revealed that the 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one core is a critical starting point. nih.govdrugbank.com A pivotal discovery was that installing amine-containing side chains, specifically at the 4-position of the pyridone ring, led to a significant enhancement in enzyme potency. nih.govdrugbank.comscienceopen.com This highlights the 4-position as a key vector for introducing substituents that likely engage in crucial interactions within the target's binding site.

In the context of PI3Kδ inhibitors, modifications to both the benzimidazole group and the amine subunits at the C(2) position of a pyrazolo[1,5-a]pyrimidine (B1248293) core were found to be critical for activity and selectivity. mdpi.com Specifically, optimizing interactions with a tryptophan residue (Trp-760) in the active site was shown to improve the selectivity of these inhibitors. mdpi.com Similarly, for a series of FLT3 inhibitors based on an imidazo[1,2-a] pyridine-pyridine structure, it was observed that having a secondary amine (NH-group) directly attached to the pyridine ring was potentially more beneficial for potency than a tertiary amine. nih.gov These findings collectively help to build a detailed pharmacophoric map, guiding the design of more potent and selective compounds.

Impact of Substituent Variations on Potency, Selectivity, and Biological Mechanisms

The systematic variation of substituents on the this compound scaffold has profound effects on biological activity, including potency and selectivity.

For IGF-1R inhibitors, the introduction of an amine-containing side chain at the 4-position of the pyridone ring was a critical modification that significantly boosted potency. nih.govdrugbank.com This demonstrates a clear SAR where this position is highly sensitive to substitution.

In the development of selective PI3Kδ inhibitors, extensive SAR exploration was conducted on benzimidazole derivatives of a pyrazolo[1,5-a]pyrimidine core. mdpi.com It was found that substituting the benzimidazole ring at the R¹ position with a difluoromethyl group (CHF₂) resulted in one of the most potent compounds (IC₅₀ = 18 nM) with excellent selectivity over other PI3K isoforms. mdpi.com The choice of the amine subunit at the R² position was also critical. The data below illustrates how modifications to both the benzimidazole (R¹) and amine (R²) moieties impact PI3Kδ inhibition. mdpi.com

Table 1: SAR of Benzimidazole Derivatives as PI3Kδ Inhibitors mdpi.com
CompoundR¹ (Benzimidazole substituent)R² (Amine Subunit)PI3Kδ IC₅₀ (nM)Selectivity (PI3Kα/δ)Selectivity (PI3Kβ/δ)Selectivity (PI3Kγ/δ)
5-HN-tert-butylpiperazin-1-ylmethyl189211015
6-CHF₂18791415939
7-CF₃12810145121
8-Cl10214141121
11-CHF₂2-(4-piperidin-1-ylmethyl)-2-propanol5214415188

Studies on 3-aminoimidazo[1,2-α]pyridine analogues as anticancer agents also reveal distinct SAR trends. nih.gov The nature and position of substituents dramatically influenced cytotoxicity against different cancer cell lines. A compound featuring a nitro group (an electron-withdrawing group) at the C-2 position and a p-chlorophenyl group at the C-3 position displayed the highest potency against the HT-29 colon cancer cell line (IC₅₀ = 4.15 µM). westminster.ac.uknih.gov In contrast, a different substitution pattern, with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3, was most effective against the B16F10 melanoma cell line (IC₅₀ = 21.75 µM). westminster.ac.uknih.gov This highlights how substituent changes can modulate not only potency but also the selectivity profile against different biological targets.

Table 2: Cytotoxicity of Substituted 3-Aminoimidazo[1,2-α]pyridines nih.gov
CompoundC-2 SubstituentC-3 SubstituentHT-29 IC₅₀ (µM)B16F10 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
125-Nitro-2-furyl4-Chlorophenyl4.1564.8130.88
14p-Tolyl4-Chlorophenyl44.4521.75>200
182,4-Difluorophenyl4-Chlorophenyl10.1114.3914.81
11Indol-3-yl4-Chlorophenyl18.34>20020.47

Furthermore, the introduction of a fluorophenoxy group onto a 2-(pyridin-2-yl)-1H-benzimidazole scaffold conferred good antimicrobial activity against Gram-positive bacteria, indicating that substituent choice can also be used to direct the therapeutic application of these compounds. researchgate.netnih.gov

Stereochemical Influences on Molecular Recognition and Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical parameter in drug design, as biological systems are inherently chiral. The differential interaction of stereoisomers with chiral targets like enzymes and receptors can lead to significant variations in potency, selectivity, and metabolic profile.

However, within the reviewed literature specifically concerning this compound and its direct analogues, there is a limited number of studies that explicitly investigate the role of stereochemistry. Many of the synthesized analogues are achiral or are prepared and tested as racemic mixtures without separation and individual evaluation of enantiomers or diastereomers. The development of chiral derivatives and the study of their stereochemical influence on molecular recognition and biological efficacy represent a potential area for future research. Such studies would be invaluable for refining the pharmacophore model and could lead to the development of compounds with improved therapeutic indices.

Computational-Assisted SAR/SPR Analysis and Predictive Modeling

Computational chemistry has become an indispensable tool for accelerating drug discovery by predicting the activity and properties of novel compounds, thereby prioritizing synthetic efforts. For benzimidazole-pyridine derivatives, various computational techniques have been applied to build predictive models and understand their behavior at a molecular level.

Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent approach. In a study of vasorelaxant 3-pyridinecarbonitriles incorporating a 1H-benzimidazol-2-yl function, a statistically significant 3-descriptor QSAR model was developed. nih.gov This model demonstrated good predictive power, with a correlation coefficient (r²) of 0.913, allowing for the estimation of activity for newly designed compounds. nih.gov Similarly, a 3D-QSAR study on a set of 70 benzimidazole derivatives as anti-mycobacterial agents was performed to guide the design of more potent inhibitors. nih.gov For a series of aminopyridine-based JNK inhibitors, a 2D-QSAR model was constructed that showed a strong correlation (R² = 0.865) between topological/quantum chemical descriptors and biological activity. nih.gov

Beyond QSAR, more fundamental computational studies provide insight into the electronic properties that govern molecular interactions. For the compound 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole, quantum chemical calculations using Density Functional Theory (DFT) were employed to analyze its optimized structure, polarizability, dipole moment, and HOMO-LUMO energy gap. researchgate.net Natural Bond Orbital (NBO) analysis elucidated electron transfer within the molecule, and Molecular Electrostatic Potential (MESP) mapping identified regions prone to electrophilic and nucleophilic attack. researchgate.net

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions are also widely used. researchgate.net For newly designed bis-benzimidazole derivatives, properties such as drug-likeness based on Lipinski's and Veber's rules were calculated to assess their potential as orally bioavailable drug candidates. researchgate.netresearchgate.net These predictive models are crucial for identifying compounds with favorable pharmacokinetic profiles early in the discovery process, reducing late-stage attrition.

Advanced Research Applications and Methodological Developments for 3 1h Benzimidazol 2 Yl Pyridin 2 Amine

Development of Analytical Methods for Detection and Quantification in Research Matrices

The quantification and detection of benzimidazole (B57391) derivatives, including 3-(1H-benzimidazol-2-yl)pyridin-2-amine, in various research and environmental matrices are predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD) is the most common approach. srce.hr The development of a robust HPLC method involves optimizing the stationary phase, mobile phase composition, and detector wavelength to achieve selectivity and sensitivity for the target analyte.

For instance, analytical methods for benzimidazole-class compounds often utilize a C8 or C18 reversed-phase column with a gradient elution system. ptfarm.plnih.gov A typical mobile phase might consist of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) with the pH adjusted to ensure the analyte is in a suitable ionic state for retention and separation. srce.hrnih.gov Detection wavelengths are selected based on the UV absorbance maxima of the compound; for many benzimidazole derivatives, this falls within the 250–300 nm range. nih.gov A study focused on new benzimidazole derivatives demonstrated that an HPLC-UV method could achieve excellent linearity over a concentration range of 0.1 µg/mL to 0.1 mg/mL in a dimethyl sulfoxide (B87167) (DMSO) matrix, with high accuracy and precision. researchgate.net Similarly, a multi-residue method for 18 different benzimidazoles in milk achieved limits of detection (LOD) between 1 and 4 µg/kg, well below regulatory limits, showcasing the sensitivity of HPLC-DAD for complex matrices. srce.hr

For applications requiring even higher sensitivity, such as the detection of trace-level impurities or metabolites, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique offers superior selectivity and lower detection limits compared to UV-based methods. An LC-MS/MS method developed for 2-aminopyridine (B139424), a key structural component of the title compound, demonstrated high accuracy and satisfactory recoveries at parts-per-million (ppm) levels, underscoring its suitability for trace quantification. researchgate.net

Table 1: Exemplar Parameters for Analytical Method Development for Benzimidazole Derivatives

Parameter Typical Conditions Rationale / Reference
Technique High-Performance Liquid Chromatography (HPLC) Widely applied for separation of benzimidazole drugs. srce.hr
Column Reversed-Phase C8 or C18 Effective for separating moderately polar organic molecules. ptfarm.plnih.gov
Mobile Phase Acetonitrile / Buffered Aqueous Solution (Gradient) Allows for the efficient elution of multiple compounds with varying polarities. srce.hrnih.gov
Detection UV/DAD (e.g., 254 nm, 290 nm) or MS/MS UV/DAD is robust and widely available; MS/MS provides higher sensitivity and selectivity. nih.govresearchgate.net

| LOD/LOQ | µg/mL to µg/kg range depending on matrix/detector | HPLC-UV can reach low µg/mL levels researchgate.net, while LC-MS/MS can achieve µg/kg (ppb) levels. srce.hrresearchgate.net |

Applications as Fluorescent Probes or Chemical Tools in Biological Research

The inherent photophysical properties of the benzimidazole and aminopyridine scaffolds make their conjugates, such as this compound, promising candidates for the development of fluorescent probes. researchgate.netmdpi.com Unsubstituted 2-aminopyridine is known to have a high fluorescence quantum yield, providing a strong basis for designing emissive molecules. mdpi.com The benzimidazole moiety itself is a well-established fluorophore, and its derivatives are frequently used in the design of chemosensors and biological labels. researchgate.netmdpi.com

A key application of such compounds is in creating "light-switch" probes, which are minimally fluorescent in aqueous environments but exhibit a strong emission enhancement upon binding to a target or entering a hydrophobic environment. A close analogue, 2,6-bis(1H-benzimidazol-2-yl)pyridine (BBP), demonstrates this behavior effectively. BBP is nearly non-fluorescent in water but becomes highly emissive within the hydrophobic interior of a phospholipid bilayer. nih.gov This effect is attributed to the suppression of water-induced fluorescence quenching, making BBP a useful tool for probing the water content and polarity of lipid membranes. nih.gov

Furthermore, the strategic modification of the this compound core can lead to probes for specific analytes. The nitrogen atoms in the pyridine (B92270) and benzimidazole rings can act as binding sites for metal ions, and this coordination event can modulate the compound's fluorescence, leading to a "turn-on" or "turn-off" response. researchgate.net Research on other benzimidazole-based systems has demonstrated successful applications as fluorescent probes for detecting carbon dioxide in bioimaging experiments and for sensing pH changes within cellular organelles like lysosomes. researchgate.netnih.gov The combination of a fluorescent scaffold with a reactive or binding group allows for the creation of chemical tools for "click-and-probing" applications, where the probe's fluorescence is activated upon covalent reaction with a biological target. nih.gov

Integration into Materials Science: Polymer Chemistry, Supramolecular Assemblies

The structure of this compound is exceptionally well-suited for building ordered, functional materials through supramolecular assembly. The key drivers for this self-assembly are non-covalent interactions, primarily hydrogen bonding and π-π stacking. The benzimidazole N-H group and the aminopyridine -NH₂ group are excellent hydrogen bond donors, while the pyridine and imidazole (B134444) nitrogens are acceptors. researchgate.net The extended aromatic surfaces of the benzimidazole and pyridine rings facilitate stabilizing π-π stacking interactions. researchgate.net

These interactions allow the molecules to act as "supramolecular glue" to form well-defined, higher-order structures. researchgate.netresearchgate.net Research on the closely related bis(benzimidazole)pyridine (BBP) system shows that coordination with metal ions can direct the assembly into highly organized one-dimensional (1D) chains and two-dimensional (2D) sheets. nih.gov In these structures, the BBP ligands are aligned through a network of hydrogen bonds and, in some cases, metal-metal interactions, leading to materials with interesting properties like high birefringence (an optical property of materials with a refractive index that depends on the polarization and propagation direction of light). nih.gov

Beyond simple self-assembly, pyridyl-benzimidazole derivatives can be co-assembled with other molecules, such as chiral acids, to create complex, hierarchical systems. acs.org These co-assemblies can exhibit emergent properties like supramolecular chirality, which can be further modulated by the addition of metal ions like Zn(II), providing a method to switch the material's chiroptical properties. acs.org Conjugated polymers incorporating the 2-pyridine-1H-benzo[d]imidazole unit have also been synthesized, creating materials that function as selective fluorescent chemosensors for metal ions. researchgate.net

Ligand Design in Coordination Chemistry and Organometallic Catalysis

In coordination chemistry, this compound functions as an effective N,N'-bidentate chelating ligand. The geometry of the molecule, with the pyridine nitrogen and the adjacent imine nitrogen of the benzimidazole ring, allows it to bind to a metal center in a manner analogous to the well-known ligand 2,2'-bipyridine. researchgate.net This chelating ability has been exploited to synthesize a wide variety of coordination complexes and organometallic compounds.

Derivatives of this scaffold have been used to form stable complexes with numerous transition metals, including ruthenium (Ru), osmium (Os), copper (Cu), cobalt (Co), and iron (Fe). ptfarm.plrsc.orgrsc.org For example, organometallic Ru(II) and Os(II) arene complexes have been synthesized with ligands based on a 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridine core. ptfarm.pl In another study, 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands were coordinated to copper and cobalt to create redox electrolytes for dye-sensitized solar cells, demonstrating a direct application in materials chemistry. rsc.org

The resulting metal complexes often possess unique electronic, magnetic, or catalytic properties. The fusion of the benzimidazole and pyridine rings creates a rigid ligand framework with a specific bite angle and electronic character that can be fine-tuned through substitution on either ring. This tunability is crucial for applications in catalysis, where the ligand sphere plays a critical role in determining the activity and selectivity of the metal center. researchgate.net The field has seen the preparation of low-spin iron(II) complexes and studies on their photoisomerization behavior. rsc.org While specific catalytic applications of complexes of this compound itself are an emerging area, the broader class of fused benzimidazole heterocycles is recognized for its significant potential in organometallic and asymmetric catalysis. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2,6-bis(1H-benzimidazol-2-yl)pyridine (BBP)
3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines
1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole
2-aminopyridine
2,2'-bipyridine
bis(benzimidazole)pyridine (BBP)
2-(2′-Pyridyl)imidazole
Phenylazo-substituted pyridyl-benzimidazoles
Dimethyl sulfoxide (DMSO)
Acetonitrile
Ruthenium (Ru)
Osmium (Os)
Copper (Cu)
Cobalt (Co)
Iron (Fe)

Emerging Research Perspectives and Future Directions for 3 1h Benzimidazol 2 Yl Pyridin 2 Amine

Interdisciplinary Research Avenues Combining Chemical Biology and Medicinal Chemistry Principles

The investigation of 3-(1H-benzimidazol-2-yl)pyridin-2-amine is an exemplary case for the synergy between chemical biology and medicinal chemistry. Chemical biology aims to use small molecules to understand and manipulate biological systems, while medicinal chemistry focuses on the design and synthesis of compounds with therapeutic potential. The study of this particular molecule allows for a seamless integration of these disciplines.

Researchers can leverage the principles of medicinal chemistry to synthesize a focused library of derivatives based on the this compound core. By systematically modifying the peripheral substituents on both the benzimidazole (B57391) and pyridine (B92270) rings, it is possible to fine-tune the compound's physicochemical properties, such as solubility and cell permeability. These derivatives can then be employed as chemical probes in chemical biology studies to investigate their effects on specific cellular pathways and to identify their protein targets. This iterative process of synthesis and biological testing is crucial for elucidating the molecule's mechanism of action and for optimizing its activity.

Exploration of Novel Target Pathways and Unconventional Biological Activities

While the benzimidazole-pyridine scaffold is known to interact with a variety of biological targets, recent research has started to uncover more specific and unconventional activities for this compound and its analogs. A significant finding has been the identification of derivatives of this class as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a key signaling molecule in inflammatory pathways. This discovery opens up avenues for developing novel anti-inflammatory agents.

Beyond kinase inhibition, the inherent structural features of this compound suggest that it may participate in other biological processes. The planar benzimidazole ring, for instance, is capable of intercalating into DNA or RNA, suggesting potential applications in oncology or virology. Furthermore, the nitrogen atoms within the heterocyclic system can act as hydrogen bond donors and acceptors, as well as metal chelators, indicating that the compound could interfere with metalloenzymes or other protein-protein interactions. The broader class of nitrogen-containing heterocycles, including pyridine and benzimidazole derivatives, is recognized for an extensive array of biological activities. mdpi.com

Future research will likely focus on unbiased screening approaches, such as high-throughput screening and chemoproteomics, to identify new and unexpected biological targets for this compound. This exploration could reveal novel mechanisms of action and expand the potential applications of this versatile scaffold.

Methodological Advancements in Synthesis and Characterization

The synthesis of 2-substituted benzimidazoles typically involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. For this compound, this would traditionally involve the reaction of o-phenylenediamine with 2-aminonicotinic acid or a related derivative. While effective, this method can sometimes require harsh reaction conditions and may not be suitable for the synthesis of a diverse library of analogs with sensitive functional groups.

Recent advancements in synthetic organic chemistry offer more sophisticated and milder methods for the construction of the benzimidazole-pyridine core. For instance, palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been employed in the synthesis of complex benzimidazole derivatives. nih.gov Another innovative approach involves the use of elemental sulfur to induce benzimidazole formation under milder conditions. nih.gov These modern synthetic strategies provide greater flexibility and efficiency, facilitating the rapid generation of a wide range of derivatives for structure-activity relationship (SAR) studies.

The synthesis of related 2-(pyridin-2-yl)-1H-benzimidazole derivatives has been achieved through the reaction of o-diamines with pyridine derivatives. researchgate.netnih.gov For example, new 2-(pyridin-2-yl)-1H-benzimidazole derivatives have been synthesized and characterized by NMR spectroscopy. researchgate.net The synthesis of new derivatives of 2-aminopyridine (B139424) has also been reported, starting from the reaction of 2-aminopyridine with ethyl chloroacetate. rdd.edu.iq

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

MethodDescriptionAdvantagesDisadvantages
Classical Condensation Reaction of an o-phenylenediamine with a carboxylic acid or its derivative.Simple, well-established.Often requires harsh conditions, limited functional group tolerance.
Palladium-Catalyzed Coupling Cross-coupling reactions (e.g., Stille) to form C-C bonds.Mild conditions, high functional group tolerance, high yields.Requires expensive catalyst, potential for metal contamination.
Sulfur-Induced Cyclization Use of elemental sulfur to promote benzimidazole ring formation.Milder conditions than classical methods.May have limited substrate scope.

Challenges and Opportunities in the Development of New Research Leads

The development of this compound into a viable research lead presents both challenges and opportunities. A primary challenge lies in achieving target selectivity. Given that the benzimidazole-pyridine scaffold can interact with multiple biological targets, ensuring that a lead compound acts specifically on the desired target is crucial to avoid off-target effects. This requires extensive SAR studies and careful molecular design.

Another challenge is optimizing the compound's pharmacokinetic properties. Issues such as poor solubility, metabolic instability, or low bioavailability can hinder the transition from a promising hit to a useful research tool or drug candidate. Medicinal chemists must address these issues through structural modifications, such as the introduction of polar groups or the blocking of metabolic hotspots.

Despite these challenges, the opportunities are significant. The modular nature of the this compound scaffold allows for systematic exploration of chemical space. The synthesis and evaluation of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives as glucokinase activators have been described, with systematic modifications leading to a potent and metabolically stable compound. nih.gov This adaptability makes it an ideal starting point for developing highly potent and selective modulators for a range of biological targets. The discovery of its activity as a TAK1 inhibitor, for example, provides a clear path for the development of new anti-inflammatory agents.

Potential for Derivatization Towards Multifunctional Research Tools

The structural versatility of this compound makes it an excellent candidate for derivatization into multifunctional research tools. By incorporating specific functional groups, the core scaffold can be endowed with additional properties, allowing for more sophisticated biological investigations.

One exciting possibility is the development of chemical probes. By attaching a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule, to a non-critical position of the this compound scaffold, researchers can create tools to visualize the subcellular localization of the compound or to identify its binding partners through affinity purification and mass spectrometry.

Furthermore, the scaffold can be derivatized to create photo-crosslinkable probes. These probes contain a photoreactive group that, upon irradiation with UV light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the protein target, providing direct evidence of a drug-target interaction.

Another avenue is the design of bifunctional molecules. For example, by linking a derivative of this compound to a ligand for a specific E3 ubiquitin ligase, it may be possible to create a proteolysis-targeting chimera (PROTAC). Such a molecule could induce the targeted degradation of a specific protein, offering a powerful strategy for therapeutic intervention.

Table 2: Potential Derivatizations of this compound for Research Tools

Derivative TypeIncorporated MoietyResearch Application
Fluorescent Probe Fluorophore (e.g., fluorescein, rhodamine)Visualization of subcellular localization (microscopy).
Affinity Probe BiotinIdentification of binding partners (pull-down assays).
Photo-crosslinker Photoreactive group (e.g., diazirine, benzophenone)Covalent labeling and identification of target proteins.
PROTAC E3 ligase ligandTargeted protein degradation.

Q & A

Q. What are the established synthetic routes for 3-(1H-benzimidazol-2-yl)pyridin-2-amine, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving condensation of benzimidazole precursors with pyridine derivatives. For example, 3-(1H-benzimidazol-2-yl)propan-1-ol can be prepared by reacting benzimidazole intermediates with halogenated alcohols under reflux conditions, followed by oxidation or functionalization to yield the pyridin-2-amine moiety . Purification often involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to achieve >95% purity. LC-MS and 1^1H NMR are critical for verifying intermediate structures .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • Spectroscopy : 1^1H/13^{13}C NMR confirms proton environments and carbon frameworks (e.g., aromatic peaks at δ 7.2–8.5 ppm for benzimidazole and pyridine protons). IR spectroscopy identifies NH/OH stretches (~3300 cm1^{-1}) and C=N/C=C vibrations (1600–1450 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths/angles (e.g., Cu–N bonds at ~1.95 Å in coordination complexes) . Mercury software visualizes hydrogen-bonding networks and packing motifs .

Q. How does the benzimidazole-pyridine hybrid structure influence physicochemical properties?

The planar benzimidazole moiety enhances π-π stacking with biological targets, while the pyridin-2-amine group facilitates hydrogen bonding via its NH2_2 substituent. This dual functionality increases solubility in polar aprotic solvents (e.g., DMSO) and improves binding affinity for enzymes like kinases .

Advanced Research Questions

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify electron-rich sites for electrophilic attacks. Fukui functions and Molecular Electrostatic Potential (MEP) maps highlight reactive regions, such as the pyridine NH2_2 group, which donates electrons in metal coordination . Docking studies (AutoDock Vina) model interactions with proteins like TrkA kinase, using PDB structures (e.g., 0TZ) to optimize binding poses .

Q. How can synthetic yield and purity be optimized for scale-up?

  • Reaction Conditions : Microwave-assisted synthesis reduces reaction time (30 mins vs. 12 hrs) and improves yield by 15–20% .
  • Catalysts : Palladium catalysts (e.g., Pd/C) enhance coupling reactions for benzimidazole formation .
  • Workup : Liquid-liquid extraction (CH2_2Cl2_2/H2_2O) removes unreacted starting materials, while preparative HPLC isolates enantiomers for chiral purity .

Q. What crystallographic tools resolve structural ambiguities in metal complexes of this compound?

  • Data Collection : Bruker APEX-II CCD diffractometers (Mo-Kα radiation, λ = 0.71073 Å) collect high-resolution data (θ range: 2.3–26.0°) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., N–H···O interactions at 2.8–3.0 Å). WinGX integrates ORTEP-3 for thermal ellipsoid visualization .
  • Validation : PLATON checks for missed symmetry and twinning, critical for monoclinic systems (space group C2/c) .

Q. How does the compound’s coordination chemistry impact its biological activity?

The pyridin-2-amine group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu(I), Zn(II)). In [Cu(C10_{10}H9_9N2_2O2_2)2_2], the NH2_2 group coordinates to the metal center, while benzimidazole participates in π-stacking with aromatic residues in enzyme active sites . This dual interaction inhibits enzymes like ALK tyrosine kinase (IC50_{50} = 12 nM) .

Q. What methodological advancements address contradictions in reported biological data?

  • Kinetic Assays : Surface Plasmon Resonance (SPR) quantifies binding constants (KD_D) to resolve discrepancies in IC50_{50} values .
  • Theoretical Models : Quantitative Structure-Property Relationship (QSPR) correlates inhibition efficiency (e.g., 85% at 298 K) with quantum parameters like dipole moment (≈4.5 Debye) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.